
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) is a chemical compound with the molecular formula C11H12N4. This compound is characterized by the presence of a benzimidazole ring attached to a hydrazone group, which is further connected to a propenal moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) typically involves the reaction of 2-methylpropenal with 1H-benzimidazol-2-ylhydrazine. The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency, reduce costs, and ensure consistent quality of the final product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) can be compared with other similar compounds, such as:
2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone derivatives: These compounds have similar structures but different substituents, leading to variations in their properties and applications.
Benzimidazole-based hydrazones: These compounds share the benzimidazole and hydrazone moieties but differ in the attached groups, resulting in different chemical and biological activities.
The uniqueness of 2-Propenal,2-methyl-,1H-benzimidazol-2-ylhydrazone (9CI) lies in its specific structure, which imparts distinct properties and makes it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C11H12N4 |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
N-[(E)-2-methylprop-2-enylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H12N4/c1-8(2)7-12-15-11-13-9-5-3-4-6-10(9)14-11/h3-7H,1H2,2H3,(H2,13,14,15)/b12-7+ |
Clave InChI |
IYKOZEZPSPONQP-KPKJPENVSA-N |
SMILES isomérico |
CC(=C)/C=N/NC1=NC2=CC=CC=C2N1 |
SMILES canónico |
CC(=C)C=NNC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


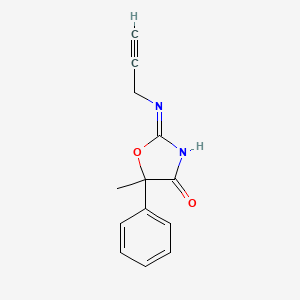
![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)


![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
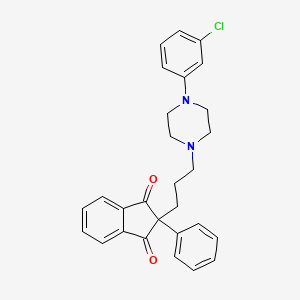
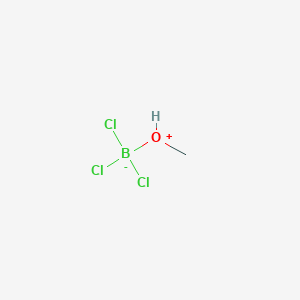
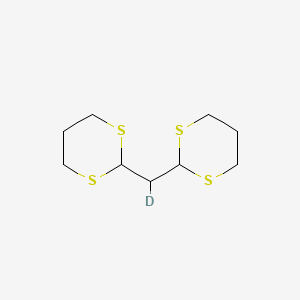
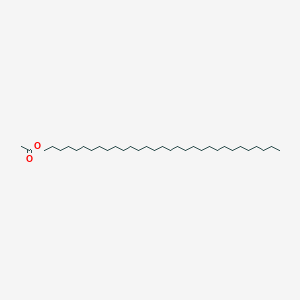
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
